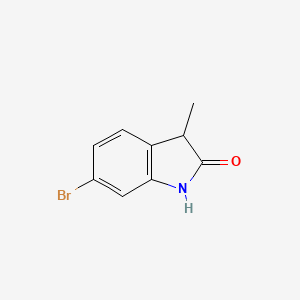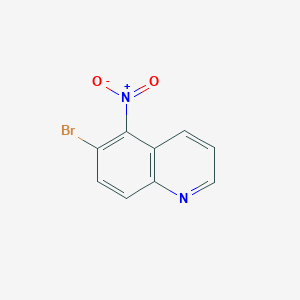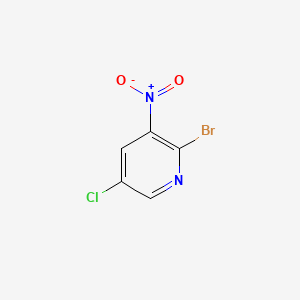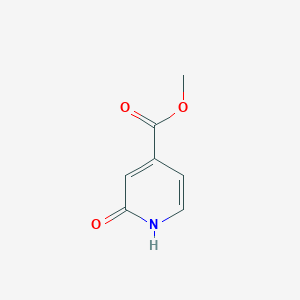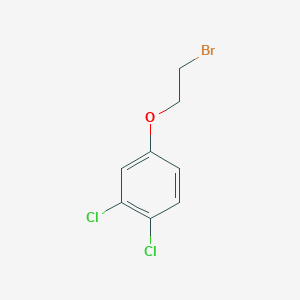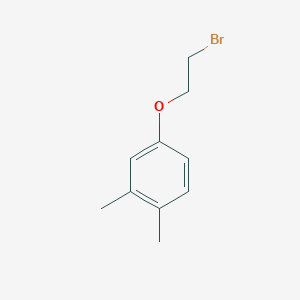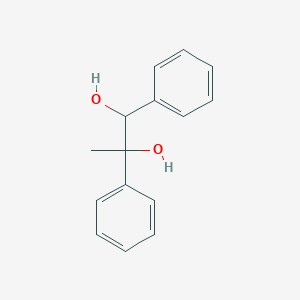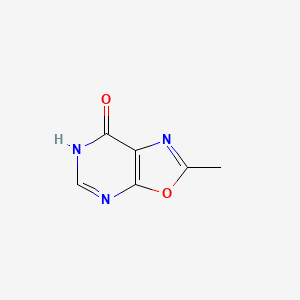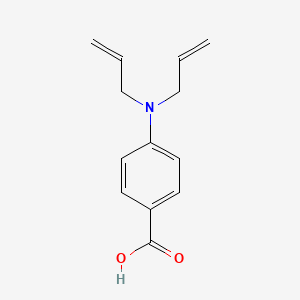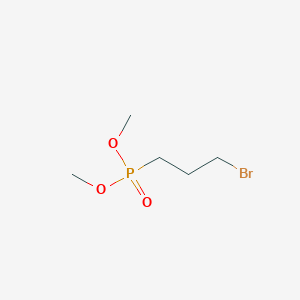
Acetic Acid Cyano-Furan-2-Yl-Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furan-2-acetic esters, which are closely related to Acetic Acid Cyano-Furan-2-Yl-Methyl Ester, can be achieved through various methods. One such method involves the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of (Z)-2-en-4-yn-1-ols, yielding furan-2-acetic esters in good yields. This process is facilitated by catalytic amounts of palladium iodide in conjunction with potassium iodide under specific conditions (Gabriele et al., 1997). Similarly, another approach for synthesizing furan-2-acetic esters involves a domino reaction of alpha,beta-acetylenic gamma-hydroxy nitriles with arenecarboxylic acids, leading to 4-cyano-3(2H)-furanones (Trofimov et al., 2010).
Molecular Structure Analysis
The study of the molecular structure of compounds similar to Acetic Acid Cyano-Furan-2-Yl-Methyl Ester reveals intricate details about their chemical nature and reactivity. For instance, the structural study of 4-[3-(2-methyl-furan-3-yl)-5-thioxo-1,2,4-triazolin-4-yl]acetic acid provided insights into thiol–thione tautomeric forms, which are essential for understanding the chemical behavior of such molecules (Siwek et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of Acetic Acid Cyano-Furan-2-Yl-Methyl Ester derivatives are influenced by their functional groups and molecular structure. For example, the cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives exhibit significant aldose reductase inhibitory activity, demonstrating the importance of the cyano and acetic acid ester groups in mediating biological activity (Da Settimo et al., 2003).
Wissenschaftliche Forschungsanwendungen
Peroxidase Inhibition
Acetic Acid Cyano-Furan-2-Yl-Methyl Ester and related compounds have been studied for their inhibitory activity on enzymes like horseradish peroxidase. This inhibition is crucial for understanding enzyme behavior and has potential applications in biochemistry and medicine. The development of this inhibitory effect is dependent on specific structural features of the compound (Fuchs & Spiteller, 1999).
Synthesis and Chemical Reactions
The compound has been a focus in studies involving the synthesis of furan-2-acetic esters, with methods like palladium-catalysed oxidative cyclization-alkoxycarbonylation being explored. Such synthetic routes are significant for creating complex organic compounds used in various scientific applications (Gabriele et al., 1997); (Gabriele et al., 1999).
Catalytic Esterification
Research has also delved into the catalytic esterification of acetic acid, a reaction where compounds like Acetic Acid Cyano-Furan-2-Yl-Methyl Ester could play a role. This process is relevant in chemical synthesis, particularly in the production of esters and other organic compounds (Ye et al., 2014).
Biobased Polyester Applications
In the field of biobased materials, there has been a study on the formation of furan-2,5-dicarboxylic acid (FDCA)-derived esters, which are crucial for producing polyethylene 2,5-furandicarboxylate (PEF), a biobased polyester. These kinds of esters, related to Acetic Acid Cyano-Furan-2-Yl-Methyl Ester, are important for sustainable material science (Kim et al., 2019).
Zukünftige Richtungen
The future directions of “Acetic Acid Cyano-Furan-2-Yl-Methyl Ester” involve the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose of this change is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Eigenschaften
IUPAC Name |
[cyano(furan-2-yl)methyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6(10)12-8(5-9)7-3-2-4-11-7/h2-4,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGSYJJOFDQNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#N)C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic Acid Cyano-Furan-2-Yl-Methyl Ester | |
CAS RN |
118317-17-2 |
Source


|
| Record name | ALPHA-CYANOFURFURYL ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

